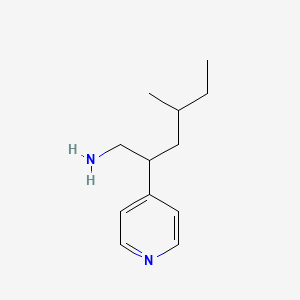
4-Methyl-2-(pyridin-4-yl)hexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(pyridin-4-yl)hexan-1-amine is an organic compound with the molecular formula C12H20N2 It is a derivative of hexan-1-amine, where the hexane chain is substituted with a methyl group and a pyridin-4-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(pyridin-4-yl)hexan-1-amine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 4-pyridylmagnesium bromide with 4-methyl-2-bromohexane under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the Grignard reagent. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-2-(pyridin-4-yl)hexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methyl-2-(pyridin-4-yl)hexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-(pyridin-4-yl)hexan-1-amine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .
Comparación Con Compuestos Similares
Similar Compounds
4-(Pyridin-4-yl)thiazol-2-amine: Known for its use as a corrosion inhibitor and its non-toxic properties.
N-(pyridin-4-yl)pyridin-4-amine: Studied for its arrangement in layered structures and potential use in non-linear optics.
1-(4-Pyridyl)ethylamine: Utilized in various organic synthesis reactions and as a precursor in pharmaceutical research.
Uniqueness
4-Methyl-2-(pyridin-4-yl)hexan-1-amine stands out due to its unique combination of a hexane chain with a pyridine ring, providing distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C12H20N2 |
|---|---|
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
4-methyl-2-pyridin-4-ylhexan-1-amine |
InChI |
InChI=1S/C12H20N2/c1-3-10(2)8-12(9-13)11-4-6-14-7-5-11/h4-7,10,12H,3,8-9,13H2,1-2H3 |
Clave InChI |
MERFJVCEOUNAJT-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CC(CN)C1=CC=NC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


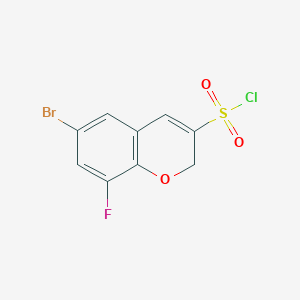


![[(3-Chlorophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13158491.png)

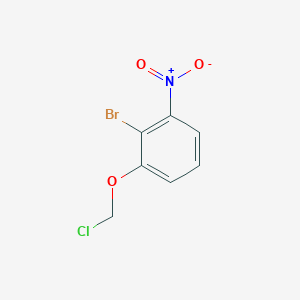
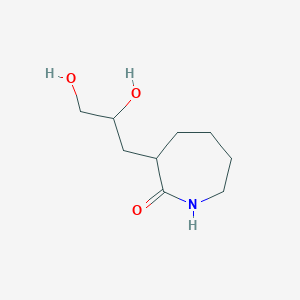

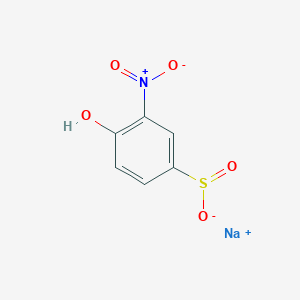
![6-Ethyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13158518.png)

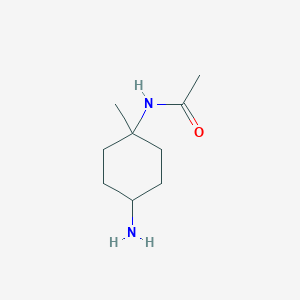
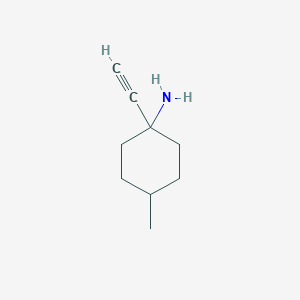
![[(3-Bromophenyl)methyl][(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B13158542.png)
